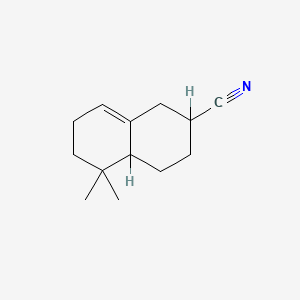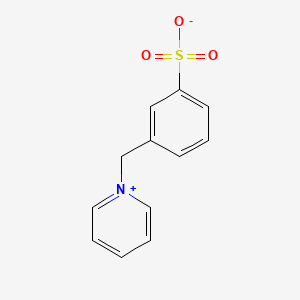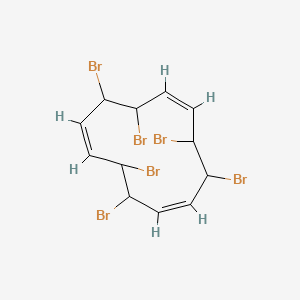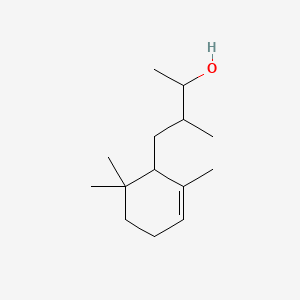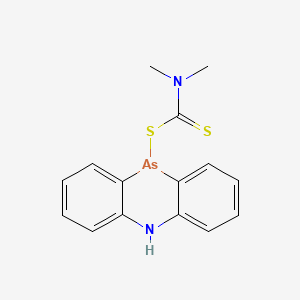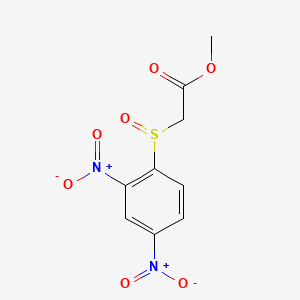
Acetic acid, ((2,4-dinitrophenyl)sulfinyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, ((2,4-dinitrophenyl)sulfinyl)-, methyl ester is a chemical compound with the molecular formula C9H8N2O7S It is known for its unique structural properties, which include a sulfinyl group attached to a 2,4-dinitrophenyl ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2,4-dinitrophenyl)sulfinyl)-, methyl ester typically involves the reaction of 2,4-dinitrophenylhydrazine with acetic acid and methanol. The reaction is carried out under acidic conditions, often using a strong acid catalyst such as sulfuric acid. The mixture is heated to facilitate the esterification process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((2,4-dinitrophenyl)sulfinyl)-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield acetic acid and the corresponding alcohol.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfinyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis is performed using a strong acid like hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as thiols or amines are used in substitution reactions, often under mild conditions to prevent decomposition.
Major Products Formed
Hydrolysis: Acetic acid and methanol.
Reduction: 2,4-diaminophenylsulfinyl acetic acid methyl ester.
Substitution: Various substituted phenylsulfinyl acetic acid methyl esters, depending on the nucleophile used.
Scientific Research Applications
Acetic acid, ((2,4-dinitrophenyl)sulfinyl)-, methyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other sulfinyl and nitro compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.
Mechanism of Action
The mechanism of action of acetic acid, ((2,4-dinitrophenyl)sulfinyl)-, methyl ester involves its interaction with molecular targets such as enzymes and cellular receptors. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The nitro groups can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylacetic acid: Similar structure but lacks the sulfinyl and ester groups.
Methyl 2,4-dinitrophenylacetate: Similar but lacks the sulfinyl group.
2,4-Dinitrophenylsulfinyl acetic acid: Similar but lacks the ester group.
Uniqueness
Acetic acid, ((2,4-dinitrophenyl)sulfinyl)-, methyl ester is unique due to the presence of both sulfinyl and ester functional groups, which confer distinct reactivity and potential applications. The combination of these groups allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound in research and industry.
Properties
CAS No. |
139326-46-8 |
|---|---|
Molecular Formula |
C9H8N2O7S |
Molecular Weight |
288.24 g/mol |
IUPAC Name |
methyl 2-(2,4-dinitrophenyl)sulfinylacetate |
InChI |
InChI=1S/C9H8N2O7S/c1-18-9(12)5-19(17)8-3-2-6(10(13)14)4-7(8)11(15)16/h2-4H,5H2,1H3 |
InChI Key |
YRLSZEJIWOESRX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CS(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


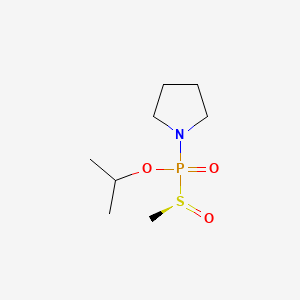
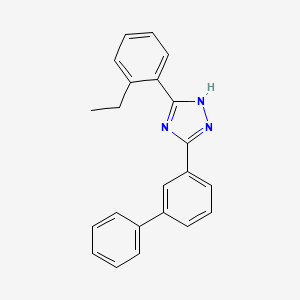
![carbamimidoyl-[2-(furan-2-ylmethylsulfanyl)ethyl]azanium;sulfate](/img/structure/B12670418.png)
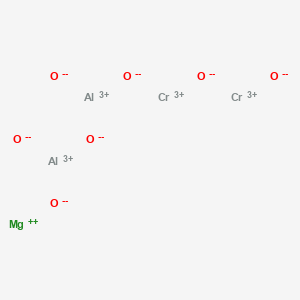
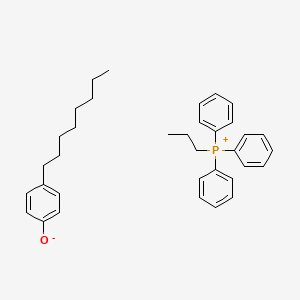
![2-[2-(Isopropyl)-5-methylphenoxy]ethyl (dimethyl)ammonium chloride](/img/structure/B12670443.png)
